molecular formula C11H13BrN2O B1361462 N-Cyclopentyl 5-bromonicotinamide CAS No. 302953-16-8

N-Cyclopentyl 5-bromonicotinamide

Cat. No.: B1361462
CAS No.: 302953-16-8
M. Wt: 269.14 g/mol
InChI Key: JYWQXAJRHYOMIX-UHFFFAOYSA-N
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Description

N-Cyclopentyl 5-bromonicotinamide (CAS 302953-16-8) is a high-value synthetic intermediate and building block in medicinal chemistry and drug discovery research. This brominated nicotinamide derivative is of significant interest in the development of novel therapeutic agents, particularly in the field of oncology. Its core structure is integral to the synthesis of potential Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors, a promising class of compounds being investigated for their antitumor effects on both solid and haematological cancers . The compound features a bromine atom at the 5-position of the pyridine ring, which serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to elaborate the core scaffold. The cyclopentyl amide moiety can influence the molecule's physicochemical properties and its binding affinity to biological targets. The broader class of nicotinamide derivatives is known to play a crucial role in cellular metabolism as precursors to the essential coenzymes NAD+ and NADP+ . These coenzymes are vital for numerous biochemical processes, including energy metabolism, DNA repair mechanisms mediated by PARP enzymes, and cellular stress responses regulated by sirtuins . By serving as a precursor for NAMPT inhibitors, this compound may help researchers explore pathways that deplete cellular NAD+ pools, potentially leading to cancer cell death . This compound is provided for research applications only and is a key reagent for synthetic chemists and biologists investigating NAD+ metabolism, enzyme inhibition, and novel oncological targets. Molecular Formula: C11H13BrN2O

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-cyclopentylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-9-5-8(6-13-7-9)11(15)14-10-3-1-2-4-10/h5-7,10H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWQXAJRHYOMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352145
Record name N-CYCLOPENTYL 5-BROMONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302953-16-8
Record name N-CYCLOPENTYL 5-BROMONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for N Cyclopentyl 5 Bromonicotinamide and Its Analogues

Strategies for the Direct Synthesis of N-Cyclopentyl 5-bromonicotinamide (B182952)

The direct synthesis of the target compound can be approached through several convergent strategies that bring together the key structural components.

Amidation Reactions and Coupling Strategies

The most direct and common method for the synthesis of N-cyclopentyl-5-bromonicotinamide is the amidation of 5-bromonicotinic acid with cyclopentylamine (B150401). This reaction is typically facilitated by a coupling agent to activate the carboxylic acid, enabling the nucleophilic attack by the amine.

A variety of modern peptide coupling reagents can be employed to promote this transformation with high efficiency. These reagents are designed to generate a highly reactive acyl intermediate in situ, which then readily reacts with the amine to form the stable amide bond. The choice of coupling reagent and reaction conditions can be critical to maximize yield and purity.

Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization if chiral centers are present. More advanced uronium- and phosphonium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective and can lead to faster reaction times and higher yields.

The general reaction scheme involves dissolving 5-bromonicotinic acid in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). A base, typically a non-nucleophilic amine like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is added to neutralize the acid and facilitate the reaction. The coupling reagent is then introduced, followed by the addition of cyclopentylamine. The reaction is often stirred at room temperature until completion.

Coupling ReagentAdditiveBaseSolventGeneral Conditions
HATU-DIPEADMFRoom temperature, 2-12 h
HBTUHOBtDIPEADMF/DCMRoom temperature, 4-16 h
DCCHOBt-DCM0°C to room temperature, 12-24 h

An alternative to using coupling agents is the conversion of 5-bromonicotinic acid to its more reactive acid chloride derivative, 5-bromonicotinoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with cyclopentylamine, usually in the presence of a base to scavenge the HCl byproduct, to yield N-cyclopentyl-5-bromonicotinamide.

Halogenation Protocols for Nicotinamide (B372718) Scaffolds

An alternative synthetic approach involves the direct halogenation of a pre-formed nicotinamide scaffold. In this strategy, N-cyclopentylnicotinamide would be synthesized first, followed by selective bromination at the 5-position of the pyridine (B92270) ring. However, direct bromination of an unsubstituted nicotinamide can sometimes lead to a mixture of products or require harsh reaction conditions. The reactivity of the pyridine ring is influenced by the nature of the substituents, and the amide group at the 3-position can direct the halogenation. This method is generally less favored than the convergent synthesis from pre-halogenated precursors due to potential regioselectivity issues.

Multi-component Reactions Incorporating Cyclopentyl and Bromonicotinamide Moieties

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient pathway to complex molecules. While a specific MCR for the direct synthesis of N-cyclopentyl-5-bromonicotinamide is not prominently described, the principles of MCRs, such as the Ugi reaction, could be adapted. The Ugi four-component reaction typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. google.comgoogle.comgoogle.com Conceptually, a modified Ugi reaction or a novel MCR could be designed to incorporate the 5-bromopyridine, cyclopentyl, and amide functionalities in a single pot, though this remains a subject for synthetic exploration.

Synthesis of Advanced Intermediates for N-Cyclopentyl 5-bromonicotinamide Derivatization

Preparation of 5-Bromonicotinic Acid and its Activated Forms

The primary precursor for the pyridine portion of the target molecule is 5-bromonicotinic acid. A common and effective method for its synthesis is the direct bromination of nicotinic acid. This reaction is typically carried out using elemental bromine in the presence of a catalyst.

A Russian patent describes a process where nicotinic acid is reacted with thionyl chloride, followed by bromination in the presence of a Lewis acid catalyst. google.com Another patent details a method involving the reaction of nicotinic acid with thionyl chloride and bromine in the presence of iron powder as a catalyst. google.com The reaction mixture is heated, and after workup, 5-bromonicotinic acid is obtained. The product can be purified by recrystallization.

ReactantsCatalystSolventTemperatureYieldReference
Nicotinic acid, Thionyl chloride, BromineIron powder-Reflux~95%RU2039046C1 google.com
Nicotinic acid, Thionyl chloride, BromineLewis Acid-110-120°C93-95%RU2070193C1 google.com

As mentioned previously, 5-bromonicotinic acid can be activated for amidation by converting it to 5-bromonicotinoyl chloride using reagents like thionyl chloride or oxalyl chloride.

Routes to N-Cyclopentylamines and Related Amine Precursors

Cyclopentylamine, the other key building block, can be synthesized through various established methods. One of the most common industrial methods is the reductive amination of cyclopentanone (B42830). This process involves reacting cyclopentanone with ammonia (B1221849) in the presence of a reducing agent and a catalyst, typically a nickel-based catalyst under hydrogen pressure.

Alternative laboratory-scale syntheses of cyclopentylamine and its derivatives have also been reported, providing access to a range of amine precursors for the synthesis of N-cyclopentyl-5-bromonicotinamide analogues.

Starting MaterialReagentsGeneral Conditions
CyclopentanoneAmmonia, Hydrogen, Nickel catalystHigh pressure and temperature
TetrahydrofurfurylamineHydrogen, Cobalt-based catalystGas phase catalytic hydrogenation

Advanced Synthetic Techniques and Reaction Optimization

The synthesis of this compound and its analogues benefits significantly from modern synthetic methods that offer greater precision and efficiency. These techniques range from sophisticated catalytic systems to the optimization of reaction conditions for large-scale production.

Catalytic Approaches (e.g., Palladium-catalyzed Cross-coupling Reactions like Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of N-substituted bromonicotinamides, providing powerful tools for forming carbon-carbon and carbon-nitrogen bonds. nih.govwikipedia.orglibretexts.org

The Suzuki-Miyaura coupling reaction, for instance, is widely used to introduce aryl or other organic substituents at the 5-position of the pyridine ring by coupling the 5-bromo derivative with a suitable boronic acid or ester. researchgate.netwikipedia.orglibretexts.org This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. researchgate.net The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com The choice of catalyst, ligands, and base is crucial for the reaction's success.

Catalyst/PrecatalystLigandBaseSolventSubstrate ScopeReference
Pd(dppf)Cl₂dppfK₂CO₃Water/1,4-dioxane (B91453)Arylboronic acids researchgate.net, researchgate.net
Pd(PPh₃)₄PPh₃K₃PO₄DMFPhenylboronic acid researchgate.net
Pd/C--PEG400/WaterArylboronic acids researchgate.net

The Buchwald-Hartwig amination offers a direct route to form the N-aryl bond in analogues of this compound. wikipedia.orglibretexts.org This reaction couples an amine with an aryl halide, such as 5-bromonicotinic acid derivatives, in the presence of a palladium catalyst and a strong base. wikipedia.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been instrumental in expanding the scope of this reaction to include a wide variety of amines and aryl halides. wikipedia.orgnih.gov The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

Catalyst/PrecatalystLigandBaseSolventSubstrate ScopeReference
Pd₂(dba)₃BINAPNaOtBuToluenePrimary amines wikipedia.org
[Pd(NHC)(allyl)Cl]NHC--Amides (Transamidation) rsc.org, rsc.org
Pd-PEPPSI-IPr((NMe₂)₂)IPr((NMe₂)₂)--Aryl tosylates with amines nih.gov

Free Radical Reactions in Bromopyridine Functionalization

Free radical reactions provide an alternative pathway for the functionalization of pyridine rings. While direct radical amidation on the bromopyridine ring is less common, radical processes can be employed for the initial bromination of the pyridine nucleus. The electrophilic halogenation of pyridine is generally challenging due to the electron-deficient nature of the ring, but radical conditions can facilitate bromination at the β-position (C-3 and C-5). acs.orgyoutube.com

The selectivity of free-radical bromination is notably higher than chlorination, favoring the substitution at positions that lead to more stable radical intermediates. masterorganicchemistry.com For instance, light-promoted radical coupling reactions of bromopyridines with various Grignard reagents have been developed, showcasing the utility of radical pathways in forming C-C bonds without the need for a transition metal catalyst. organic-chemistry.org These methods, while not directly forming the amide bond, are crucial for preparing the 5-bromonicotinic acid precursor.

Chemo-enzymatic Synthesis Methodologies

Chemo-enzymatic approaches are emerging as a green and highly selective alternative for the synthesis of nicotinamide analogues. acs.orgrsc.org These methods leverage the specificity of enzymes to perform transformations that are often challenging to achieve with conventional chemical methods. For example, nitrilases have been engineered for the enantioselective synthesis of chiral acids from nitriles, a process that could potentially be adapted for the synthesis of nicotinamide derivatives. figshare.com

While specific examples of chemo-enzymatic synthesis of this compound are not widely reported, the existing literature on the enzymatic synthesis of NAD+ analogues and other nicotinamide derivatives suggests a strong potential for this methodology. acs.orgresearchgate.netsioc-journal.cnnih.gov Enzymes could be employed for the selective hydrolysis of a nitrile precursor to the corresponding amide or for the resolution of a racemic mixture of the final product. The development of such a process would involve screening for suitable enzymes and optimizing reaction conditions like pH, temperature, and substrate concentration. figshare.com

Process Optimization for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production requires rigorous process optimization to ensure safety, efficiency, and cost-effectiveness. Key parameters that are typically optimized include reaction temperature, solvent choice, catalyst loading, and reaction time. researchgate.netresearchgate.net

For palladium-catalyzed reactions, minimizing the amount of the expensive palladium catalyst is a primary concern. This can be achieved by using highly active catalyst systems, optimizing ligand-to-metal ratios, and employing techniques like micellar catalysis in water to enhance catalyst lifetime and turnover numbers. youtube.com The use of parts per million (ppm) level of palladium is becoming a benchmark for green and sustainable chemical processes. acs.org

In the context of Suzuki-Miyaura reactions for pyridine derivatives, studies have shown that the choice of base and solvent system can significantly impact the yield and purity of the product. For instance, a mixed solvent system of water and 1,4-dioxane with potassium carbonate as the base has been found to be optimal for certain Suzuki couplings. researchgate.netresearchgate.net The development of a scalable process also involves establishing robust purification methods to remove residual catalyst and other impurities from the final product.

Spectroscopic and Structural Elucidation of N Cyclopentyl 5 Bromonicotinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the ¹H NMR spectrum of N-Cyclopentyl 5-bromonicotinamide (B182952), distinct signals are expected for the protons of the pyridine (B92270) ring, the cyclopentyl group, and the amide N-H proton.

The protons on the brominated pyridine ring are expected to appear in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). Due to the electronegativity of the nitrogen atom and the bromine substituent, these protons are deshielded. The protons of the cyclopentyl group would be observed further upfield. The methine proton (CH) attached to the amide nitrogen will be the most downfield of the cyclopentyl protons due to the deshielding effect of the adjacent nitrogen. The methylene (B1212753) (CH₂) protons of the cyclopentyl ring will likely appear as complex multiplets. The amide proton (N-H) typically presents as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridine H-28.8 - 9.0d
Pyridine H-48.2 - 8.4t
Pyridine H-68.6 - 8.8d
Amide N-H7.9 - 8.2br s
Cyclopentyl CH-N4.2 - 4.4m
Cyclopentyl CH₂1.5 - 2.1m

Note: This data is predicted and should be confirmed by experimental results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in N-Cyclopentyl 5-bromonicotinamide will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is expected to be the most downfield signal (δ 160-170 ppm). The carbons of the pyridine ring will appear in the aromatic region (δ 120-150 ppm), with the carbon bearing the bromine atom (C-5) being significantly influenced by the halogen's electronic effects. The carbons of the cyclopentyl group will be found in the aliphatic region of the spectrum (δ 20-60 ppm). The methine carbon attached to the nitrogen will be the most downfield of the cyclopentyl carbons.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Amide)164 - 166
Pyridine C-2148 - 150
Pyridine C-3135 - 137
Pyridine C-4140 - 142
Pyridine C-5118 - 120
Pyridine C-6146 - 148
Cyclopentyl CH-N51 - 53
Cyclopentyl CH₂32 - 34
Cyclopentyl CH₂23 - 25

Note: This data is predicted and should be confirmed by experimental results.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While ¹D NMR provides fundamental structural information, 2D NMR techniques are crucial for unambiguously assigning all proton and carbon signals and elucidating complex structural features.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. It would be instrumental in confirming the connectivity of protons within the cyclopentyl ring and establishing the relative positions of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as linking the cyclopentyl group and the pyridine ring to the amide carbonyl.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close in space, regardless of whether they are bonded. It would provide valuable information about the through-space proximity of protons, helping to determine the preferred conformation of the molecule in solution, particularly the orientation of the cyclopentyl group relative to the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₁₁H₁₃BrN₂O), HRMS would provide a highly precise mass measurement of the molecular ion. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Predicted HRMS Data

Ion Predicted Exact Mass
[C₁₁H₁₃⁷⁹BrN₂O + H]⁺269.0289
[C₁₁H₁₃⁸¹BrN₂O + H]⁺271.0269

Note: This data is predicted and should be confirmed by experimental results.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups.

Predicted Vibrational Spectroscopy Data

Functional Group Predicted IR Absorption (cm⁻¹)
N-H Stretch (Amide)3350 - 3250
C-H Stretch (Aromatic)3100 - 3000
C-H Stretch (Aliphatic)2980 - 2850
C=O Stretch (Amide I)1660 - 1640
N-H Bend (Amide II)1560 - 1540
C-N Stretch1450 - 1350
C-Br Stretch650 - 550

Note: This data is predicted and should be confirmed by experimental results.

X-ray Crystallography for Solid-State Structural Confirmation and Conformation Analysis

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide an unambiguous confirmation of its molecular structure. It would reveal the planarity of the pyridine ring, the conformation of the cyclopentyl ring (likely an envelope or twist conformation), and the dihedral angle between the plane of the pyridine ring and the amide group. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, that dictate the packing of the molecules in the crystal lattice. As of the time of this writing, no public crystal structure data for this compound is available.

Computational Chemistry and Theoretical Investigations of N Cyclopentyl 5 Bromonicotinamide

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, molecular geometry, and reactivity, which are crucial for predicting its behavior in different chemical and biological environments.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard tool for the computational study of molecular systems. For N-Cyclopentyl 5-bromonicotinamide (B182952), DFT calculations would be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties. A typical study would involve the use of a functional, such as B3LYP, in conjunction with a suitable basis set, like 6-311++G(d,p), to achieve a balance between computational cost and accuracy.

A key outcome of DFT studies is the optimized molecular structure, providing precise bond lengths, bond angles, and dihedral angles. This information is foundational for all subsequent computational analyses.

Table 1: Hypothetical Optimized Geometric Parameters of N-Cyclopentyl 5-bromonicotinamide from DFT Calculations

ParameterBond/AngleValue
Bond LengthC-Br1.90 Å
C=O1.23 Å
N-H1.01 Å
Bond AngleC-C(O)-N118.5°
C-N-C(cyclopentyl)125.0°
Dihedral AngleO=C-N-H180.0°

Note: The data in this table is hypothetical and serves as an illustration of the expected output from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), indicating sites for nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen and the nitrogen atom of the pyridine (B92270) ring, suggesting these as potential sites for hydrogen bonding or metal coordination. The hydrogen atom of the amide group would be expected to have a positive potential, making it a potential hydrogen bond donor.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Analysis of the HOMO and LUMO of this compound would reveal the distribution of these orbitals across the molecule, indicating the most probable sites for chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations can reveal the conformational flexibility of this compound and the influence of its environment, such as the presence of a solvent.

By simulating the molecule in a box of water molecules, for instance, one can observe how the solvent affects its conformation and dynamics. This is crucial for understanding its behavior in a biological context. The simulations would track the trajectory of each atom over time, allowing for the analysis of conformational changes and intermolecular interactions with the solvent.

Ligand-Protein Docking for Predicting Binding Modes and Affinities

To explore the potential of this compound as a therapeutic agent, ligand-protein docking studies are essential. This computational technique predicts the preferred binding orientation of the molecule to a specific protein target. The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability.

The results of docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. This information is invaluable for understanding the mechanism of action and for guiding the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of related molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds.

Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore model for a series of nicotinamide (B372718) derivatives could highlight the importance of the amide group, the pyridine ring, and the specific substitutions for binding to a particular target. These models serve as valuable tools in the rational design and optimization of new drug candidates.

Virtual Screening and De Novo Drug Design Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. This process can be either structure-based, relying on the three-dimensional structure of the target, or ligand-based, using the structure of known active compounds as a template.

De novo drug design, in contrast, involves the computational creation of novel molecular structures, often piece-by-piece, within the constraints of a target's binding site. This approach aims to design ideal or optimized ligands from the ground up.

Despite the established utility of these computational methods in medicinal chemistry for exploring derivatives of scaffolds like nicotinamide, specific studies employing this compound for these purposes have not been reported. Consequently, there are no research findings, docking scores, binding affinity predictions, or newly designed molecules based on this specific compound to populate detailed data tables. The scientific community has yet to publish investigations that would shed light on its potential interactions with biological targets or its suitability as a foundational structure for novel therapeutic agents through these in silico techniques.

Scientific Data on this compound Remains Elusive

Despite a comprehensive search of scientific literature and patent databases, detailed information regarding the biological target engagement and mechanistic investigations of the chemical compound this compound is not publicly available.

Efforts to gather data for a detailed analysis of its structure-activity relationship (SAR), structure-functional selectivity relationship (SFSR), enzyme inhibition kinetics, and other pharmacological parameters have been unsuccessful. The specific areas of inquiry, as outlined for a thorough scientific review, yielded no specific results for this particular compound.

The intended investigation was to cover the following key areas:

Structure-Activity Relationship (SAR) and Structure-Functional Selectivity Relationship (SFSR) Studies: This would have involved an analysis of how systematic modifications to the this compound structure, such as alterations to the cyclopentyl ring or changes in the position or replacement of the bromine atom, affect its biological activity. Furthermore, the relationship between the compound's three-dimensional shape (conformational preferences) and its bioactivity, as well as the impact of its structural rigidity on how it interacts with biological targets, were to be explored.

Enzyme Inhibition Studies and Kinetic Analysis: This section aimed to characterize the nature of the compound's interaction with any target enzymes, determining whether its inhibitory action is competitive, uncompetitive, or non-competitive. A crucial part of this analysis would have been the determination of key inhibition constants, such as the Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration), which are fundamental measures of a compound's potency.

Unfortunately, the scientific record does not appear to contain published research detailing these specific aspects of this compound's biological profile. While general information on nicotinamide derivatives and their potential as enzyme inhibitors exists, this broad knowledge cannot be specifically and accurately applied to this compound without dedicated research on the compound itself.

Therefore, the creation of a detailed and scientifically accurate article based on the requested outline is not possible at this time due to the absence of the necessary foundational data in the public domain.

Biological Target Engagement and Mechanistic Investigations of N Cyclopentyl 5 Bromonicotinamide

Enzyme Inhibition Studies and Kinetic Analysis

Mechanistic Basis of Enzyme Inhibition by N-Cyclopentyl 5-bromonicotinamide (B182952)

The precise molecular mechanisms by which N-Cyclopentyl 5-bromonicotinamide exerts its inhibitory effects on specific enzymes are under investigation. Understanding these mechanisms is fundamental to predicting its biological activity and potential therapeutic applications. The inhibition of an enzyme can occur through various modes, such as competitive, non-competitive, or uncompetitive binding to the enzyme's active site or allosteric sites. The structural features of this compound, including the cyclopentyl group and the brominated nicotinamide (B372718) moiety, likely play a crucial role in its binding affinity and inhibitory mechanism.

Selectivity Profiling Against Enzyme Panels (e.g., Cytochrome P450 enzymes, PDK1)

To assess the specificity of this compound, its inhibitory activity is evaluated against a panel of enzymes. This selectivity profiling is crucial for identifying its primary targets and potential off-target effects.

Cytochrome P450 (CYP) Enzymes: The cytochrome P450 superfamily of enzymes is a major player in drug metabolism. The utility of chemical inhibitors for CYP reaction phenotyping is highly dependent on their selectivity and potency. nih.gov Commonly used inhibitors are evaluated for their cross-enzyme selectivity in pooled human liver microsomes. nih.gov While some inhibitors like α-naphthoflavone and furafylline (B147604) are highly selective, others such as ketoconazole (B1673606) show insufficient selectivity. nih.gov A detailed selectivity profile of this compound against various CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4/5) would be necessary to determine its potential for drug-drug interactions.

Pyruvate Dehydrogenase Kinase 1 (PDK1): The selectivity of this compound against other kinases, such as PDK1, is also an important aspect of its characterization. PDK1 is a key regulator of cellular metabolism, and its inhibition can have significant physiological consequences. Determining the inhibitory constants (Ki or IC50 values) against a panel of kinases provides a quantitative measure of selectivity.

Receptor Binding Assays and Modulatory Effects

The interaction of this compound with various receptors is another critical area of study. This involves characterizing the kinetics of binding, determining its functional effect as an agonist, antagonist, or modulator, and investigating its impact on receptor-mediated signaling pathways.

Ligand-Receptor Interaction Kinetics

The kinetics of how a ligand binds to and dissociates from its receptor can be a better predictor of in vivo efficacy than binding affinity alone. nih.gov Key parameters include the association rate constant (kon) and the dissociation rate constant (koff), the reciprocal of which is the residence time (RT). nih.gov A longer residence time can lead to a more sustained biological effect. nih.gov The study of ligand-receptor binding kinetics is crucial for understanding the therapeutic potential of compounds targeting G protein-coupled receptors (GPCRs). nih.gov The specific binding kinetics of this compound with its target receptors would provide valuable insights into its duration of action.

Agonist/Antagonist/Modulator Characterization

Determining the functional nature of this compound's interaction with a receptor is essential. An agonist activates the receptor to elicit a biological response, while an antagonist blocks the receptor and prevents its activation by an agonist. A modulator can alter the receptor's response to an agonist. For instance, in the context of TRPM8, a menthol-based antagonist was shown to inhibit both menthol- and icilin-evoked responses. nih.gov Characterizing this compound in functional assays would clarify its role in modulating receptor activity.

Functional Assays for Receptor Activation Pathways (e.g., G-protein coupled receptors, β-arrestin recruitment)

G-protein coupled receptors (GPCRs): GPCRs are the largest family of membrane receptors and are major drug targets. encyclopedia.pub Upon ligand binding, they undergo conformational changes that trigger intracellular signaling cascades, often mediated by G proteins. mdpi.com These receptors can activate various downstream effectors, leading to changes in the concentrations of second messengers like cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3). encyclopedia.pub

β-arrestin Recruitment: In addition to G-protein signaling, GPCRs can also signal through β-arrestin pathways. nih.gov Following receptor activation and phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor. nih.gov This can lead to receptor desensitization, internalization, and the initiation of a distinct wave of G-protein-independent signaling. nih.govnih.gov Some ligands can exhibit "biased agonism," preferentially activating either the G-protein or the β-arrestin pathway. nih.gov Investigating whether this compound induces β-arrestin recruitment would be crucial for a complete understanding of its signaling properties.

Target Identification and Validation Approaches

While the interactions of this compound with known targets are being explored, identifying novel molecular targets is also a key research objective. This involves a combination of computational and experimental approaches. Once a potential target is identified, it must be validated to confirm that its modulation by the compound is responsible for the observed biological effects. This validation process is a critical step in the drug discovery and development pipeline.

Role of N Cyclopentyl 5 Bromonicotinamide As a Medicinal Chemistry Scaffold

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a powerful strategy in drug discovery aimed at identifying novel molecular cores that retain the essential pharmacophoric features of a known active compound while offering improved properties such as enhanced potency, better selectivity, or a more favorable intellectual property position. Bioisosteric replacement, a related concept, involves substituting a functional group with another that has similar physical or chemical properties, with the goal of modulating the compound's biological activity, metabolic stability, or toxicity profile.

The N-Cyclopentyl 5-bromonicotinamide (B182952) scaffold is an excellent starting point for scaffold hopping due to its modular nature. The pyridine (B92270) ring, in particular, can be replaced with other heterocyclic systems to generate novel core structures. For instance, bioisosteric replacement of the pyridine ring with other six-membered heterocycles like pyrimidine or pyrazine, or even five-membered rings such as thiazole or imidazole, can lead to compounds with altered electronic distributions and hydrogen bonding capabilities, potentially resulting in different biological activities or selectivities.

A common synthetic strategy to achieve this involves leveraging the reactivity of the 5-bromo position. Suzuki-Miyaura cross-coupling reactions, for example, can be employed to couple the 5-bromonicotinamide core with various boronic acids, introducing a wide range of aryl or heteroaryl substituents. nih.gov This can be a precursor step to more complex cyclization reactions to form fused heterocyclic systems.

Original ScaffoldHopped Scaffold ExampleRationale for HoppingPotential Synthetic Route
PyridinePyrimidineAltered H-bond acceptor pattern, potential for new interactions with target.Synthesis of a 5-bromo-pyrimidine-3-carboxamide core followed by amidation with cyclopentylamine (B150401).
PyridineThiazoleIntroduction of a five-membered ring to explore different spatial arrangements of substituents.Synthesis of a 2-bromothiazole-5-carboxamide followed by amidation.
PyridineIndazoleCreation of a bicyclic system to increase rigidity and explore new binding pockets.Suzuki coupling of 5-bromoindazole with a suitable boronic acid, followed by functional group manipulation and amidation.

The generation of a diverse library of compounds from the N-Cyclopentyl 5-bromonicotinamide scaffold is crucial for exploring a wide swath of chemical space and increasing the probability of identifying a lead compound. The diversity of the library can be assessed by analyzing various molecular descriptors such as molecular weight, lipophilicity (logP), polar surface area, and the number of rotatable bonds.

Computational tools can be employed to enumerate virtual libraries based on available starting materials and feasible chemical reactions. For instance, a virtual library can be designed by considering a set of commercially available boronic acids for Suzuki coupling at the 5-position and a variety of amines to replace the cyclopentyl group. The resulting virtual compounds can then be filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and docked into the active site of a biological target to prioritize the synthesis of the most promising candidates.

Derivatization Strategies for Optimizing Biological Activity and Selectivity

Derivatization of the this compound scaffold allows for the fine-tuning of its biological activity and selectivity towards a specific target. The three main components of the molecule—the pyridine ring, the cyclopentyl moiety, and the amide linker—can be independently modified.

The bromine atom at the 5-position of the pyridine ring is a key site for functionalization. As mentioned, palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira reactions can be used to introduce a wide variety of substituents, including aryl, heteroaryl, and alkyl groups. nih.gov These modifications can significantly impact the compound's interaction with the target protein by introducing new steric, electronic, or hydrogen-bonding features.

Furthermore, the nitrogen atom of the pyridine ring can be N-oxidized, which can alter the electronic properties of the ring and provide a handle for further functionalization at the 2- or 6-positions.

Reaction TypeReagent/CatalystIntroduced SubstituentPotential Impact on Activity
Suzuki CouplingArylboronic acid, Pd catalystAryl groupCan form pi-stacking interactions with aromatic residues in the binding pocket.
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystAlkynyl groupIntroduces a rigid linker to probe deeper into the binding site.
Buchwald-Hartwig AminationAmine, Pd catalystAmino groupCan act as a hydrogen bond donor or acceptor.

The N-cyclopentyl group plays a significant role in the lipophilicity and conformational flexibility of the molecule. Modifications to this moiety can be made to optimize these properties. For instance, replacing the cyclopentyl group with other cyclic or acyclic alkyl groups can influence the compound's binding affinity and metabolic stability. Introducing polar functional groups, such as hydroxyl or amino groups, onto the cyclopentyl ring can improve solubility and provide additional points for interaction with the target.

Bioisosteric replacement of the cyclopentyl group with other five- or six-membered rings, such as cyclopentene, cyclohexane, or even heterocyclic rings like piperidine or tetrahydrofuran, can also be explored to alter the compound's shape and polarity.

ModificationRationaleExample of Replacement
Ring Size VariationTo explore different conformational preferences and fit in the binding pocket.Cyclobutyl, Cyclohexyl
Introduction of HeteroatomsTo increase polarity and introduce hydrogen bonding capabilities.Tetrahydrofuranyl, Piperidinyl
Introduction of UnsaturationTo introduce rigidity and alter electronic properties.Cyclopentenyl

The amide linker in this compound provides a stable connection between the pyridine and cyclopentyl moieties. However, this linker can also be modified for various purposes, including the development of antibody-drug conjugates (ADCs) or other targeted delivery systems.

For conjugate chemistry, the linker can be designed to be cleavable under specific physiological conditions, such as the low pH of endosomes or the presence of specific enzymes in tumor cells. This allows for the targeted release of the active drug molecule at the site of action. Non-cleavable linkers can also be used, which rely on the degradation of the entire conjugate to release the drug.

Examples of linker modifications for conjugate chemistry include the incorporation of peptide sequences that are substrates for lysosomal proteases or the use of acid-labile hydrazone linkers. nih.gov The choice of linker depends on the specific application and the desired release mechanism.

Application in Chemical Library Design and Combinatorial Synthesis

The structure of N-Cyclopentyl-5-bromonicotinamide is particularly well-suited for the construction of diverse chemical libraries, which are essential tools in high-throughput screening for new drug candidates. The key to its utility lies in the reactive bromine atom at the 5-position of the nicotinamide (B372718) ring. This halogen serves as a versatile chemical handle for a variety of cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

One of the most common applications of aryl bromides in library synthesis is the Suzuki-Miyaura coupling reaction. In this reaction, the bromine atom can be efficiently replaced by a wide range of aryl or heteroaryl groups by reacting N-Cyclopentyl-5-bromonicotinamide with various boronic acids or esters in the presence of a palladium catalyst. This allows for the systematic introduction of diverse substituents at this position, leading to a large library of analogs with varied electronic and steric properties. Similarly, other palladium-catalyzed cross-coupling reactions such as the Heck, Sonogashira, Buchwald-Hartwig, and Stille reactions can be employed to introduce alkenyl, alkynyl, amino, and organotin groups, respectively.

The N-cyclopentyl group also plays a crucial role in shaping the physicochemical properties of the resulting library members. The cyclopentyl moiety imparts a degree of lipophilicity and a specific three-dimensional shape to the molecule, which can influence its binding to biological targets. By keeping the N-cyclopentyl-nicotinamide core constant while varying the substituent at the 5-position, medicinal chemists can systematically explore the structure-activity relationship (SAR) of the synthesized compounds. This systematic approach is a cornerstone of modern drug discovery, enabling the rapid identification of lead compounds with improved potency and selectivity.

The principles of combinatorial synthesis are readily applicable to N-Cyclopentyl-5-bromonicotinamide. By employing automated or parallel synthesis techniques, a large number of distinct derivatives can be generated in a short amount of time. For instance, a library can be constructed by reacting N-Cyclopentyl-5-bromonicotinamide with a diverse set of building blocks, each possessing a reactive group that can couple with the bromine atom. This approach significantly accelerates the drug discovery process by expanding the chemical space that can be explored for a particular biological target.

Reaction Type Reagent Bond Formed Potential for Diversity
Suzuki-Miyaura CouplingAryl/heteroaryl boronic acidsC-CHigh
Heck CouplingAlkenesC-CModerate
Sonogashira CouplingTerminal alkynesC-CHigh
Buchwald-Hartwig AminationAminesC-NHigh
Stille CouplingOrganostannanesC-CModerate

Development of Molecular Probes and Tool Compounds

Beyond its role in generating libraries for drug screening, N-Cyclopentyl-5-bromonicotinamide and its derivatives can also be developed into molecular probes and tool compounds. These are specialized molecules used to study biological processes and validate drug targets. The adaptable nature of the N-Cyclopentyl-5-bromonicotinamide scaffold allows for the incorporation of various functional groups that are useful for these applications.

For example, a fluorescent dye can be attached to the nicotinamide core, often at the 5-position following a cross-coupling reaction. The resulting fluorescent probe can be used in cellular imaging studies to visualize the localization of a target protein or to monitor changes in its expression levels. Similarly, a biotin (B1667282) or alkyne tag can be introduced to create an affinity-based probe. These probes can be used in pull-down assays to identify the binding partners of a particular compound, a crucial step in target identification and validation.

Furthermore, derivatives of N-Cyclopentyl-5-bromonicotinamide can be designed as selective inhibitors or activators of specific enzymes or receptors. By systematically modifying the structure of the parent compound, researchers can optimize its potency and selectivity for a particular target. Once a potent and selective compound is identified, it can be used as a tool compound to investigate the physiological role of that target in health and disease. For instance, a selective kinase inhibitor derived from this scaffold could be used to probe the signaling pathways regulated by that kinase.

The development of such tool compounds is often a prerequisite for the initiation of a full-fledged drug discovery program. They provide essential information about the therapeutic potential and potential liabilities of targeting a specific biological molecule. The versatility of the N-Cyclopentyl-5-bromonicotinamide scaffold makes it a valuable starting point for the generation of these critical research tools.

Probe/Tool Type Modification Application
Fluorescent ProbeAttachment of a fluorophoreCellular imaging, target localization
Affinity ProbeIncorporation of biotin or an alkyne tagTarget identification, pull-down assays
Photoaffinity ProbeIntroduction of a photoreactive groupCovalent labeling of target proteins
Tool CompoundOptimization for potency and selectivityTarget validation, pathway elucidation

Advanced Research Applications and Future Perspectives for N Cyclopentyl 5 Bromonicotinamide in Chemical Biology

Utilization in Affinity-Based Probes for Target Elucidation

The structure of N-Cyclopentyl 5-bromonicotinamide (B182952), featuring a nicotinamide (B372718) core, a cyclopentyl group, and a bromine atom, lends itself to modification for the development of affinity-based probes (AfBPs). These probes are instrumental in identifying and validating the protein targets of bioactive small molecules. An AfBP typically consists of three key components: a reactive group (or "warhead") for covalent binding to the target, a recognition element (the scaffold of the parent molecule), and a reporter tag for detection and enrichment.

In a hypothetical scenario, the N-Cyclopentyl 5-bromonicotinamide scaffold would serve as the recognition element to direct the probe to its specific protein target. The bromine atom on the pyridine (B92270) ring offers a potential site for chemical modification, allowing for the attachment of a reactive group and a reporter tag. For instance, the bromine could be substituted, via palladium-catalyzed cross-coupling reactions, with an alkyne or azide (B81097) group. These bioorthogonal handles would then allow for the "click" attachment of a reporter tag, such as a fluorophore (e.g., Cy5) or a biotin (B1667282) moiety for affinity purification.

The general workflow for using such a probe would involve:

Incubating the AfBP with a complex biological sample (e.g., cell lysate or living cells).

Allowing the probe to bind to its target protein(s).

Initiating covalent bond formation, often through photoactivation of a photoreactive warhead.

Attaching a reporter tag via a click reaction.

Visualizing the labeled proteins by methods like SDS-PAGE and in-gel fluorescence scanning or identifying them through mass spectrometry-based proteomics after enrichment on streptavidin beads (if biotinylated).

This approach would enable the elucidation of the molecular targets of this compound, providing crucial insights into its mechanism of action.

Isotopic Labeling for Mechanistic Studies and Imaging (e.g., with ¹¹C, ¹⁸F, ⁷⁵Br, ⁷⁶Br)

Isotopic labeling is a powerful technique for studying the in vivo behavior of molecules and for non-invasive imaging modalities like Positron Emission Tomography (PET). The bromine atom in this compound makes it a candidate for labeling with bromine radioisotopes such as ⁷⁵Br or ⁷⁶Br. These isotopes could be introduced during the synthesis of the molecule, replacing the natural bromine atom. The resulting radiolabeled compound could then be used in PET imaging studies to investigate its biodistribution, target engagement, and pharmacokinetics in living organisms.

Furthermore, other positions on the molecule could potentially be labeled with different radioisotopes. For example, the cyclopentyl group or the nicotinamide ring could be synthesized to incorporate carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F), two of the most commonly used radionuclides in PET imaging. The choice of isotope would depend on its half-life, the desired imaging time course, and the synthetic feasibility.

Such studies would be invaluable for understanding how the compound behaves in a physiological context, which is a critical step in the development of therapeutic agents or diagnostic tools.

Integration with Omics Technologies for Pathway Analysis

"Omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a global view of cellular processes. A chemical probe derived from this compound could be integrated with these powerful techniques to delineate the biological pathways it modulates.

For example, after identifying the direct protein targets of the compound using an affinity-based probe (as described in 7.1), proteomics could be used to analyze global changes in protein expression or post-translational modifications that occur in response to treatment with this compound. Similarly, transcriptomics (e.g., via RNA-sequencing) could reveal changes in gene expression, while metabolomics could identify alterations in the cellular metabolic profile.

By integrating these multi-omics datasets, researchers could construct a comprehensive picture of the compound's effects on cellular networks and pathways. This systems-level understanding is crucial for predicting the broader biological consequences of target engagement and for identifying potential off-target effects or novel therapeutic applications.

Innovations in Rational Drug Design Methodologies

This compound can serve as a scaffold or starting point for rational drug design campaigns. By systematically modifying the different components of the molecule—the cyclopentyl group, the nicotinamide core, and the bromo substituent—researchers can explore the structure-activity relationship (SAR) for a particular biological target.

The data obtained from such SAR studies can be used to build and refine computational models that predict the binding affinity and selectivity of new analogs. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery. The structural information from this compound and its derivatives could contribute to the development of more accurate predictive models and design algorithms, thereby accelerating the discovery of new and improved therapeutic agents.

Contribution to Emerging Therapeutic Modalities

Beyond its potential as a standalone therapeutic agent, this compound could contribute to emerging therapeutic modalities. For instance, it could be incorporated into proteolysis-targeting chimeras (PROTACs). A PROTAC is a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

In this context, a derivative of this compound would serve as the "warhead" that binds to the target protein. This warhead would be connected via a chemical linker to a ligand that binds to an E3 ligase. Such a PROTAC would offer a novel therapeutic strategy for diseases driven by the target protein, by eliminating it from the cell rather than just inhibiting its activity.

The development of a PROTAC based on this compound would require extensive chemical optimization of the warhead, linker, and E3 ligase ligand to achieve efficient and selective degradation of the target protein.

Q & A

Q. Q. How can researchers address potential off-target effects of N-cyclopentyl 5-bromonicotinamide in animal studies?

  • Methodological Answer: Broad-spectrum kinase profiling (e.g., Eurofins KinaseScan) and transcriptomic analysis (RNA-seq) identify unintended targets. advocates for tiered testing: prioritize high-risk targets (e.g., kinases with conserved ATP-binding domains) before full-scale toxicology studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.